Norverrucosidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norverrucosidin is a secondary metabolite isolated from marine-derived fungi, specifically from the genus Penicillium . It belongs to the class of polyketides, which are known for their diverse biological activities. This compound is structurally related to verrucosidin, a potent neurotoxin, and shares similar bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norverrucosidin can be synthesized through the fermentation of marine-derived fungi such as Penicillium aurantiogriseum . The fermentation process involves cultivating the fungi in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungi are grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted using solvents and purified through various chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Norverrucosidin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically use nucleophiles such as halides or amines under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Norverrucosidin has several scientific research applications due to its bioactive properties:
Mechanism of Action
Norverrucosidin exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the expression of glucose-regulated protein 78 (GRP78), a molecular chaperone involved in protein folding and stress response in the endoplasmic reticulum . By down-regulating GRP78, this compound induces cell death in glucose-deprived cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Verrucosidin: A potent neurotoxin with similar structural features but different biological activities.
Verrucosidinol: A derivative of verrucosidin with a ring-opened ethylene oxide moiety.
Verrucosidinol Acetate: An acetate derivative of verrucosidinol.
Properties
Molecular Formula |
C23H30O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-[(2S,3S)-2-methyl-3-[(2Z,4E)-4-methyl-5-[(2R,4S,5S)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |
InChI |
InChI=1S/C23H30O6/c1-12(11-21(5)20-22(6,29-20)15(4)27-21)9-13(2)18-23(7,28-18)19-14(3)16(25-8)10-17(24)26-19/h9-11,15,18,20H,1-8H3/b12-11+,13-9-/t15-,18-,20?,21+,22-,23-/m0/s1 |
InChI Key |
OECUDTNQFAWZDD-JRYAVYMSSA-N |
Isomeric SMILES |
C[C@H]1[C@]2(C(O2)[C@@](O1)(C)/C=C(\C)/C=C(/C)\[C@H]3[C@@](O3)(C)C4=C(C(=CC(=O)O4)OC)C)C |
Canonical SMILES |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=CC(=O)O4)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.